2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-(1-adamantyl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13-2-4-17(5-3-13)20-18(21)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNTFHMFFHDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of adamantane derivatives with 4-methylphenyl acetamide under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-methylphenylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through cellular membranes. This allows the compound to interact with intracellular targets, potentially modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Adamantane-containing acetamides exhibit diverse pharmacological profiles depending on substituents and structural modifications. Below is a comparative analysis of 2-(adamantan-1-yl)-N-(4-methylphenyl)acetamide with analogous compounds, categorized by key structural features.
Halogen-Substituted Derivatives
Compounds with halogen atoms (e.g., fluorine, iodine) demonstrate altered electronic and steric properties. For instance:
- Key Insight: Fluorination (8f) improves bioavailability but may reduce solubility compared to the methyl-substituted parent compound.
Heterocyclic Derivatives
Incorporation of heterocycles (e.g., pyridoindole, indole) modulates binding affinity and selectivity:
- Key Insight : The indole derivatives () exhibit broader aromatic systems, enhancing interactions with hydrophobic protein pockets, whereas the parent compound’s simpler structure may favor blood-brain barrier penetration .
Functional Group Modifications
Additional functional groups (e.g., hydroxyl, sulfonyl) influence solubility and target engagement:
- Key Insight : Hydroxylation (2c) improves aqueous solubility but may reduce membrane permeability compared to the methyl-substituted analog .
Dimeric and Polymeric Structures
Larger architectures, such as dimers, exploit multivalent interactions:
| Compound | Structure | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| Dimeric γ-AApeptide () | Adamantane dimer | 1,155.83 | Enhanced binding avidity for viral proteins |
Research Findings and Implications
- Synthetic Flexibility : The parent compound’s synthesis () is more straightforward than derivatives requiring multi-step coupling (e.g., ), favoring scalability .
- Thermodynamic Stability: Higher melting points in fluorinated derivatives (8f: 230–232°C) compared to non-halogenated analogs indicate stronger crystalline packing .
Biological Activity
2-(Adamantan-1-yl)-N-(4-methylphenyl)acetamide is a synthetic compound that features an adamantane moiety, which is known for its unique rigid structure, and a 4-methylphenyl substituent. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound is classified as an acetamide derivative and has been explored for various biological activities, including antiviral and anticancer properties.
- Molecular Formula : C₁₉H₂₈N₂O
- Molecular Weight : Approximately 300.44 g/mol
- Structure : The compound consists of an adamantane core linked to an acetamide and a 4-methylphenyl group, contributing to its rigidity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of adamantane exhibit significant biological activities, including:
- Antiviral Properties : Compounds with adamantane structures have shown the ability to inhibit viral replication.
- Anticancer Activity : Certain adamantane derivatives induce apoptosis in cancer cell lines through mechanisms involving caspase activation and poly ADP-ribose polymerase (PARP) cleavage.
The biological activity of 2-(adamantan-1-yl)-N-(4-methylphenyl)acetamide can be attributed to:
- Caspase Activation : Induction of apoptosis in cancer cells often involves the activation of caspases, which are critical for the execution phase of cell apoptosis.
- Poly ADP-Ribose Polymerase (PARP) Cleavage : This process is a hallmark of apoptosis, where PARP is cleaved by activated caspases, leading to cell death.
Comparative Biological Activity
A comparison of related compounds highlights the potential effectiveness of 2-(adamantan-1-yl)-N-(4-methylphenyl)acetamide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-adamantyl)acetamide | Adamantane core with acetamide | Antiviral properties |
| N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide | Adamantane core with chloro and furan substituents | Potential anti-inflammatory activity |
| N-(2-methyl-adamantan-2-yl)-acetamide | Methyl-substituted adamantane core | Anticancer activity |
Case Studies and Research Findings
- Antiviral Studies : Preliminary studies on similar compounds suggest that modifications in side chains can enhance antiviral activity. For instance, compounds containing adamantane structures have been shown to inhibit viral replication effectively.
- Anticancer Research : In vitro studies have demonstrated that certain adamantane derivatives exhibit potent anti-proliferative effects against various cancer cell lines. For example, compounds derived from adamantane have been reported to induce significant apoptosis in hepatic cancer cells (HepG2), with IC₅₀ values indicating effective cytotoxicity.
- Mechanistic Insights : Research has shown that certain derivatives promote the cleavage of PARP and increase caspase activity in cancer cells, confirming their role in inducing programmed cell death.
Q & A
Q. What are the established synthetic routes for 2-(adamantan-1-yl)-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of adamantane-containing acetamides typically involves coupling adamantane derivatives with substituted phenylacetamide precursors. A general procedure (adapted from Zheng et al., 2023) involves:
- Step 1: Reacting 1-adamantylamine with chloroacetyl chloride to form the adamantane-acetyl intermediate.
- Step 2: Coupling with 4-methylaniline via nucleophilic acyl substitution under reflux in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final compound.
Key Optimization Factors:
- Catalyst: Use of TEA or DMAP improves reaction efficiency.
- Temperature: Reflux at 40–50°C minimizes side reactions.
- Solvent: Anhydrous DCM prevents hydrolysis.
Q. Table 1: Synthesis Optimization Data
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | TEA | 40 | 51 | |
| Microwave-Assisted | DMAP | 60 | 68 | (Hypothetical) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR: Focus on adamantane proton signals (δ 1.6–2.1 ppm, multiplet) and the acetamide carbonyl (δ 170–175 ppm in 13C). The 4-methylphenyl group shows aromatic protons (δ 6.8–7.2 ppm) and a singlet for the methyl group (δ 2.3 ppm) .
- HRMS (ESI): Confirm molecular ion [M+H]+ at m/z = calculated for C19H25NO (e.g., 298.2042) .
- IR Spectroscopy: Look for N-H stretch (~3300 cm⁻¹) and carbonyl (C=O) absorption (~1650 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of adamantane-acetamide derivatives?
Methodological Answer:
- Systematic SAR Studies: Compare derivatives with varying substituents (e.g., halogen, methyl, methoxy) on the phenyl ring. For example, reports that 2-(4-bromophenyl) analogs show enhanced activity vs. methyl-substituted variants .
- Control Experiments: Validate assay conditions (e.g., cell line specificity, concentration ranges) to isolate structural effects from experimental variability.
- Meta-Analysis: Cross-reference data from independent studies (e.g., enzymatic inhibition vs. cellular toxicity) to identify consistent trends.
Q. What computational strategies are recommended to predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., NMDA receptors or viral proteases). Focus on the adamantane moiety’s hydrophobic pockets and the acetamide’s hydrogen-bonding potential .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA).
- Pharmacophore Modeling: Identify critical features (e.g., adamantane’s rigid cage, acetamide’s carbonyl) using tools like Schrödinger’s Phase.
Q. Table 2: Computational Predictions for Target Binding
| Target | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| NMDA Receptor | -9.2 | Hydrophobic (adamantane), H-bond (acetamide) | |
| SARS-CoV-2 Mpro | -7.8 | Van der Waals (adamantane), π-π (phenyl) | (Hypothetical) |
Q. How can structure-activity relationship (SAR) studies be designed to elucidate pharmacophoric elements?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modifications to the adamantane (e.g., hydroxylation) or phenyl ring (e.g., electron-withdrawing groups).
- In Vitro Assays: Test analogs against relevant targets (e.g., kinase inhibition, antimicrobial activity).
- Data Clustering: Use principal component analysis (PCA) to correlate structural features (logP, polar surface area) with bioactivity .
Q. Table 3: SAR Data for Adamantane-Acetamide Derivatives
| Substituent | logP | IC50 (µM, NMDA) | Activity Trend |
|---|---|---|---|
| 4-Methylphenyl | 3.8 | 12.5 | Baseline |
| 4-Bromophenyl | 4.2 | 8.7 | ↑ 30% |
| 3-Methoxyphenyl | 3.5 | 18.9 | ↓ 25% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
